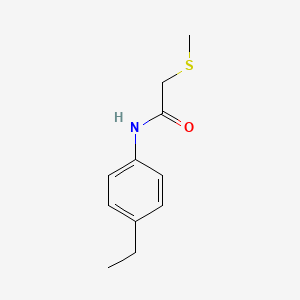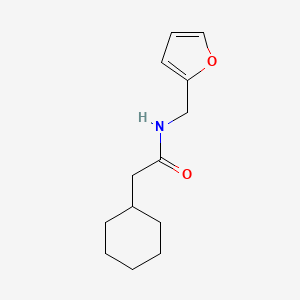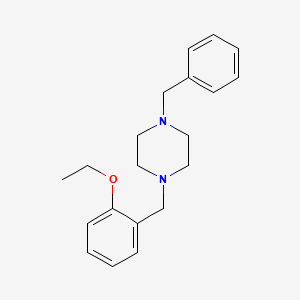![molecular formula C19H22N2O2S B5849853 N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5849853.png)
N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide, also known as BPTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of amides and is synthesized using a specific method.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide involves the inhibition of specific enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a vital role in the nervous system. By inhibiting these enzymes, N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide can increase the levels of acetylcholine, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide has been shown to have various biochemical and physiological effects, including improving cognitive function and memory, reducing inflammation, and protecting against oxidative stress. It has also been shown to have potential anticancer properties, making it a promising drug candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide in lab experiments is its potent inhibitory activity against specific enzymes, making it a valuable tool for studying the mechanisms of these enzymes. However, the complex synthesis method and high cost of N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide may limit its use in some lab experiments.
Future Directions
There are several future directions for the research and development of N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide. One potential direction is to further investigate its potential applications in cancer treatment. Another direction is to explore its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research could focus on optimizing the synthesis method of N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide to improve its purity and reduce its cost.
Conclusion:
In conclusion, N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent inhibitory activity against specific enzymes makes it a valuable tool for studying the mechanisms of these enzymes. Further research and development of N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide could lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide is synthesized using a specific method that involves the reaction of tert-butyl 3-aminobenzoate with phenylthioacetic acid followed by the addition of thionyl chloride. The resulting compound is then reacted with aniline to form N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide. The overall synthesis method is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Scientific Research Applications
N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against certain enzymes, making it a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
N-tert-butyl-3-[(2-phenylsulfanylacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-19(2,3)21-18(23)14-8-7-9-15(12-14)20-17(22)13-24-16-10-5-4-6-11-16/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFGAZLBALJLRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine](/img/structure/B5849777.png)
![2-phenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5849782.png)
![3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5849791.png)







![methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5849847.png)
![methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5849872.png)

